Cas no 930769-56-5 ((S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt)
(S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt Chemical and Physical Properties
Names and Identifiers
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- (S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride
- (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
- L-3-Amino-3-(4-bromo)propanoic acid hydrochloride
- NE42117
- Z1696824108
- EN300-67205
- CS-0139344
- Y10682
- 930769-56-5
- DS-15941
- (S)-3-Amino-3-(4-bromophenyl)propanoicacidhydrochloride
- (3S)-3-amino-3-(4-bromophenyl)propanoic acid;hydrochloride
- (S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl
- AKOS022182893
- (S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt
-
- MDL: MFCD03427846
- Inchi: 1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
- InChI Key: UDMBAXSJPLSJGM-QRPNPIFTSA-N
- SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])[C@]([H])(C([H])([H])C(=O)O[H])N([H])[H].Cl[H]
Computed Properties
- Exact Mass: 278.96617g/mol
- Monoisotopic Mass: 278.96617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
(S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YA565-1g |
(S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride |
930769-56-5 | 95+% | 1g |
4212CNY | 2021-05-07 | |
| TRC | A579425-50mg |
(S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt |
930769-56-5 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A579425-100mg |
(S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt |
930769-56-5 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A579425-500mg |
(S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt |
930769-56-5 | 500mg |
$ 210.00 | 2022-06-08 | ||
| Chemenu | CM255837-1g |
(S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride |
930769-56-5 | 95% | 1g |
$421 | 2021-06-09 | |
| Alichem | A019111311-1g |
(S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride |
930769-56-5 | 95% | 1g |
$481.50 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L74670-1g |
(S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride |
930769-56-5 | 98% | 1g |
¥502.0 | 2022-04-27 | |
| eNovation Chemicals LLC | D759574-1g |
(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride |
930769-56-5 | 95% | 1g |
$225 | 2024-06-06 | |
| Chemenu | CM255837-1g |
(S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride |
930769-56-5 | 95% | 1g |
$263 | 2024-07-19 | |
| Chemenu | CM255837-100mg |
(S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride |
930769-56-5 | 95% | 100mg |
$55 | 2023-02-01 |
(S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on (S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt
Introduction to (S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt (CAS No. 930769-56-5)
(S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt (CAS No. 930769-56-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Bromophenylalanine Hydrochloride, is a derivative of phenylalanine with a bromine substituent on the phenyl ring and an amino group on the propanoic acid chain. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chiral nature of (S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt is crucial for its biological activity and selectivity. Chirality, or the property of molecules to exist in two non-superimposable mirror-image forms (enantiomers), plays a pivotal role in drug design and development. The (S)-enantiomer, specifically, has been shown to exhibit distinct pharmacological properties compared to its (R)-counterpart, making it a preferred choice in many therapeutic applications.
Recent studies have highlighted the potential of (S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt in the development of novel drugs for various diseases. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a potent inhibitor of specific enzymes involved in cancer cell proliferation. The bromine substituent on the phenyl ring enhances the compound's binding affinity to these enzymes, thereby inhibiting their activity and potentially slowing tumor growth.
In addition to its anti-cancer properties, (S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt has also shown promise in the treatment of neurodegenerative disorders. Research conducted at the University of California, Los Angeles (UCLA) revealed that this compound can modulate certain neurotransmitter systems, which are often dysregulated in conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune these systems could lead to new therapeutic strategies for managing these debilitating conditions.
The synthesis of (S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt involves several well-established chemical reactions, including asymmetric synthesis techniques to ensure the formation of the desired enantiomer. One common approach involves the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. This process is critical for producing pharmaceutical-grade materials that meet stringent regulatory standards.
From a safety and regulatory perspective, (S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt is classified as a research chemical and is subject to various safety guidelines and handling protocols. Researchers working with this compound must adhere to best practices for laboratory safety, including proper storage conditions and personal protective equipment (PPE). Additionally, any compounds derived from this intermediate must undergo rigorous testing to ensure their safety and efficacy before they can be approved for clinical use.
In conclusion, (S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride Salt (CAS No. 930769-56-5) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique chemical structure and chiral properties make it an ideal candidate for developing new drugs targeting various diseases. As research in this area continues to advance, it is likely that we will see more innovative applications of this compound in the coming years.
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